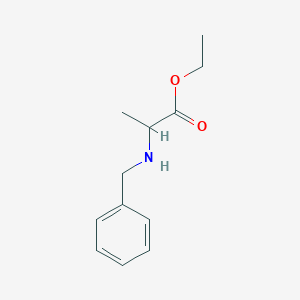

Ethyl 2-(benzylamino)propanoate

Übersicht

Beschreibung

Ethyl 2-(benzylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(benzylamino)propanoate moiety

Vorbereitungsmethoden

Ethyl 2-(benzylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl L-alaninate hydrochloride with benzyl bromide. The reaction mixture is stirred at ambient temperature for several hours, followed by dilution with ethyl acetate and successive washing with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo .

Analyse Chemischer Reaktionen

Ethyl 2-(benzylamino)propanoate undergoes various chemical reactions typical of esters. Some of the key reactions include:

Hydrolysis: This compound can be hydrolyzed in the presence of aqueous acid or base to yield the corresponding carboxylic acid and alcohol.

Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-(benzylamino)propanoate is widely used as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for more complex molecules.

Applications:

- Synthesis of β-agonist Prodrugs : It serves as an intermediate in the synthesis of β-agonist prodrugs, which are important for treating conditions like psoriasis.

- Production of Specialty Chemicals : The compound is utilized in creating specialty chemicals that require specific structural configurations.

Pharmaceutical Development

In the pharmaceutical industry, this compound has potential applications as an intermediate in drug development.

Case Studies:

- Insecticides and Orexin Receptor Antagonists : Research indicates its use in synthesizing insecticides and orexin-2 receptor antagonists, highlighting its relevance in pharmacological studies.

- Enzyme Interaction Studies : The compound's structure allows it to interact with various enzymes, potentially modulating their activity, which is crucial for developing new therapeutic agents.

Potential Biological Activities:

- Enzyme Inhibition/Activation : The benzylamino group enables the compound to form hydrogen bonds and hydrophobic interactions with enzyme active sites, suggesting potential roles in enzyme modulation.

- Pharmacological Studies : Ongoing research may reveal interactions with neurotransmitter systems or other biological targets, further establishing its significance in biological research .

Wirkmechanismus

The mechanism of action of ethyl 2-(benzylamino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzylamino moiety, which can then interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(benzylamino)propanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While these compounds share a common ester functional group, this compound is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. Similar compounds include:

Ethyl acetate: Commonly used as a solvent in various chemical reactions.

Methyl butyrate: Known for its pleasant fruity odor and used in flavorings and fragrances

Biologische Aktivität

Ethyl 2-(benzylamino)propanoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 207.27 g/mol. The compound features an ethyl ester group attached to a propanoate moiety, along with a benzylamino substituent that enhances its reactivity and biological potential .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzylamino group can form hydrogen bonds and engage in hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amine moiety that can further interact with biological targets .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(benzylamino)propanoate | C12H17NO2 | Different positional isomer affecting reactivity. |

| Ethyl 3-(benzyl-acetamino)propanoate | C13H17N03 | Includes an acetyl group, influencing solubility. |

| N-Benzyl-beta-alanine ethyl ester | C12H17NO2 | Varies in amino acid backbone properties. |

| Ethyl 2-(phenethylamino)propanoate | C13H19NO2 | Substituted with phenethyl instead of benzyl. |

| Ethyl 2-(cyclohexylamino)propanoate | C13H23NO2 | Features a cyclohexane ring affecting sterics. |

This compound stands out due to its specific combination of functional groups that enhance its reactivity and potential biological interactions .

Case Studies and Research Findings

- Antiviral Activity : Some studies have indicated that related compounds exhibit antiviral properties against pathogens like SARS-CoV-2. For example, modifications in similar compounds have shown promising activity in cellular models .

- Enzyme Interaction Studies : Research involving enzyme-substrate interactions has highlighted how benzylamino derivatives can selectively inhibit enzyme activity, providing insights into their mechanism of action .

- Pharmacological Screening : Although direct studies on this compound are sparse, screening of structurally similar compounds has revealed significant activity against various bacterial strains and fungi, suggesting a potential for broader antimicrobial applications .

Eigenschaften

IUPAC Name |

ethyl 2-(benzylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFFNIUCGDMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278529 | |

| Record name | ethyl 2-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54159-18-1 | |

| Record name | NSC7998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(benzylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.